molecular formula C19H21N5O4S B4192747 1-methyl-5-nitro-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-1H-benzimidazole

1-methyl-5-nitro-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-1H-benzimidazole

Cat. No.: B4192747
M. Wt: 415.5 g/mol
InChI Key: QMNCZMCFJUKLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitro-2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-methyl-5-nitro-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-1H-benzimidazole typically involves multiple steps. One common method starts with the preparation of a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate. This intermediate is prepared through a vicarious nucleophilic substitution (VNS) reaction. The next step involves the selective introduction of an N-tosylbenzylimine moiety at position 2 without reducing the sulfone at position 4, leading to the formation of the final product in a yield of 47% .

Chemical Reactions Analysis

1-Methyl-5-nitro-2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium catalysts, and various electrophiles and nucleophiles. .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in medicinal chemistry. Benzimidazole derivatives are known for their antibacterial, antifungal, antiviral, and anticancer properties. The nitro group in the compound enhances its biological activity, making it a promising candidate for drug development. Additionally, it can be used in the synthesis of other complex molecules, serving as a valuable intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-1H-benzimidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The benzimidazole ring can bind to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

1-Methyl-5-nitro-2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazole can be compared with other benzimidazole derivatives such as metronidazole and fexinidazole. While metronidazole is widely used for its antibacterial and antiprotozoal properties, fexinidazole is known for its efficacy against Trypanosoma brucei gambiense. The unique combination of the nitro group and the phenylsulfonyl-piperazinyl moiety in 1-methyl-5-nitro-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-1H-benzimidazole enhances its biological activity and potential therapeutic applications .

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-1-methyl-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-21-18-8-7-15(24(25)26)13-17(18)20-19(21)14-22-9-11-23(12-10-22)29(27,28)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNCZMCFJUKLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-nitro-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-methyl-5-nitro-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-methyl-5-nitro-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-methyl-5-nitro-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-1H-benzimidazole
Reactant of Route 5
1-methyl-5-nitro-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-methyl-5-nitro-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.